![molecular formula C23H25FN4O3S B2498685 ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate CAS No. 887223-56-5](/img/structure/B2498685.png)
ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of functional groups, including an indole core, a piperazine ring, and a fluorophenyl group, making it a subject of interest in medicinal chemistry and pharmacology .
Mechanism of Action
Target of Action
Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate is a compound that belongs to the class of indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, leading to a range of biological effects . These interactions can result in changes in the activity of the target proteins, potentially leading to therapeutic effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Preparation Methods
The synthesis of ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursorsCommon reaction conditions involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can reduce specific functional groups, such as nitro groups, using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-methoxyindole-2-carboxylic acid: A simpler indole derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 3-[[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino]-5-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3S/c1-3-31-22(29)21-20(16-14-15(30-2)8-9-18(16)25-21)26-23(32)28-12-10-27(11-13-28)19-7-5-4-6-17(19)24/h4-9,14,25H,3,10-13H2,1-2H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRGWUKBBDLGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=S)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
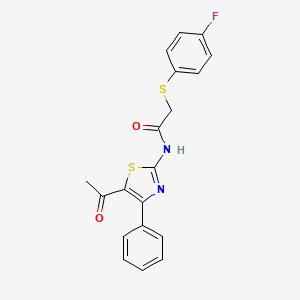
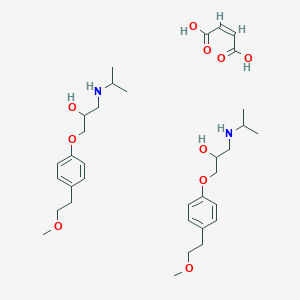
![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498605.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2498607.png)
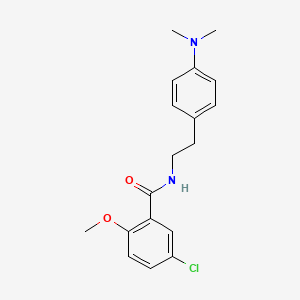
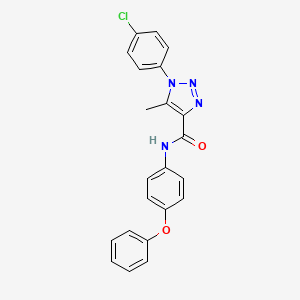
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B2498614.png)


![3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)

![ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2498621.png)
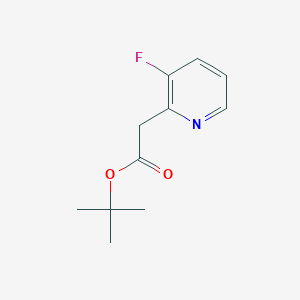
![2-(2-Chloro-6-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide](/img/structure/B2498624.png)
